Enantioselectivity Superiority Over Phenylacetone and 4-Phenyl-2-butanone in TeSADH W110G Biocatalytic Ketone Reduction
In the Thermoanaerobacter ethanolicus secondary alcohol dehydrogenase (TeSADH) W110G mutant-catalyzed reduction, 1-phenyl-2-butanone delivers 91.6% (S)-configured alcohol product at 95.8% substrate conversion, representing a 12.6 percentage-point improvement in stereochemical fidelity over phenylacetone (79.0% S-product at 99.9% conversion) and a 21.1 percentage-point advantage over the positional isomer 4-phenyl-2-butanone (70.5% S-product at 99.1% conversion) under identical conditions [1][2]. The same mutant library also achieves >99.9% ee for both 1-phenyl-2-butanone and 4-phenyl-2-butanone with optimized variants (W110Q, W110M, W110L, W110V, W110I), but the W110G data reveal the intrinsic substrate-dependent selectivity hierarchy that sets 1-phenyl-2-butanone apart [2].
| Evidence Dimension | Enantioselectivity (S-product %) in TeSADH W110G mutant-catalyzed ketone reduction |
|---|---|
| Target Compound Data | 1-Phenyl-2-butanone: 91.6% S-product at 95.8% conversion |
| Comparator Or Baseline | Phenylacetone: 79.0% S-product at 99.9% conversion; 4-Phenyl-2-butanone: 70.5% S-product at 99.1% conversion |
| Quantified Difference | +12.6% S-selectivity vs. phenylacetone; +21.1% vs. 4-phenyl-2-butanone |
| Conditions | TeSADH W110G mutant; NADP⁺-dependent; Thermoanaerobacter ethanolicus enzyme system (BRENDA entry 736930) |
Why This Matters
For procurement supporting asymmetric synthesis programs, 1-phenyl-2-butanone provides substantially higher product enantiopurity from the same biocatalyst, reducing downstream chiral separation costs relative to phenylacetone or the 4-phenyl positional isomer.
- [1] BRENDA Enzyme Database. Entry 736930: alcohol dehydrogenase (EC 1.1.1.2) from Thermoanaerobacter ethanolicus, W110G mutant. 99.9% conversion of phenylacetone to 79% S-product; 95.8% conversion of 1-phenyl-2-butanone to 91.6% S-product; 99.1% conversion of 4-phenyl-2-butanone to 70.5% S-product. View Source
- [2] Patel JM, Musa MM, Rodriguez L, Sutton DA, Popik VV, Phillips RS. Mutation of Thermoanaerobacter ethanolicus secondary alcohol dehydrogenase at Trp-110 affects stereoselectivity of aromatic ketone reduction. Org Biomol Chem. 2014;12(31):5905–5910. DOI: 10.1039/C4OB00794H. View Source
